molecular formula C28H25N3O4S B6562981 3-benzyl-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021256-61-0

3-benzyl-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6562981
CAS No.: 1021256-61-0
M. Wt: 499.6 g/mol
InChI Key: PPASTMSTSGXLAU-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a fused bicyclic core with a benzyl group at position 3 and a sulfanyl-linked 2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl substituent at position 2. The structural complexity of this molecule, particularly the oxazole ring and dimethoxyphenyl group, suggests tailored electronic and steric properties that may enhance target binding compared to simpler analogs.

Properties

IUPAC Name

3-benzyl-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-23(29-26(35-18)21-13-9-15-24(33-2)25(21)34-3)17-36-28-30-22-14-8-7-12-20(22)27(32)31(28)16-19-10-5-4-6-11-19/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPASTMSTSGXLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 2,3-dimethoxyphenyl-substituted oxazole and sulfanyl bridge , distinguishing it from related derivatives. Key structural comparisons include:

Compound Name / Core Structure Substituents / Modifications Key Heterocycles Reference
Target Compound 3-Benzyl, 2-(2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-ylmethylsulfanyl) 1,3-Oxazole, Quinazolinone
4l () 6,8-Bis(4-methoxyphenyl)-tetrahydroquinazolinone, 2,2-dimethylpropyl Tetrahydroquinazolinone
SC-558 Analogs () Varied substituents (H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) on benzene-sulfonamide moiety Dihydroquinazolinyl, Sulfonamide
Compound 3-(4-Chlorobenzyl), 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethylsulfanyl) 1,2,4-Oxadiazole, Quinazolinone

Key Observations :

  • Oxazole vs.
  • Substituent Positioning : The 2,3-dimethoxyphenyl group in the target compound provides ortho-para electronic effects, contrasting with the para-substituted 4-methoxyphenyl groups in ’s compound .
Physicochemical Properties
  • Melting Points : ’s compound 4l melts at 228–230°C, reflecting high crystallinity due to symmetric 4-methoxyphenyl groups . The target compound’s melting point is unreported but may differ due to asymmetric dimethoxyphenyl substitution.
  • Lipophilicity : The target’s benzyl and methyl-oxazole groups likely increase logP compared to SC-558 analogs (), which possess polar sulfonamide moieties .

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